



Application Note: Characterization of Deoxyflindissone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deoxyflindissone	
Cat. No.:	B593574	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyflindissone is a tirucallane triterpenoid that has been isolated from the stem and stem barks of Cornus walteri.[1][2] It is defined as (13α,14β,17α,20S,23R)-21,23-epoxylanosta-7,24-diene substituted by an oxo group at position 3.[1] Studies have shown that **Deoxyflindissone** exhibits significant cytotoxic activity against various human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (central nervous system).[2] This promising biological activity makes the accurate structural characterization and elucidation of its physicochemical properties crucial for further drug development and mechanistic studies.

This application note provides a comprehensive overview of the characterization of **Deoxyflindissone** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for **Deoxyflindissone** is not extensively available in the public domain, this document outlines the expected spectral characteristics based on its known structure and provides detailed protocols for its analysis.

Data Presentation

Expected NMR Spectroscopic Data



Methodological & Application

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The structural complexity of **Deoxyflindissone**, a triterpenoid, would result in a complex NMR spectrum. Based on its structure and data from similar tirucallane triterpenoids, the following ¹H and ¹³C NMR chemical shifts are anticipated.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for **Deoxyflindissone**.



1 35-40 1.5-2.0 (m) 2 30-35 1.8-2.2 (m) 3 215-220 (C=O) - 4 45-50 - 5 50-55 1.0-1.5 (m) 6 20-25 1.4-1.9 (m) 7 115-120 (C=) 5.0-5.5 (m) 8 140-145 (=C) - 9 48-52 1.2-1.7 (m) 10 35-40 - 11 20-25 1.3-1.8 (m) 12 25-30 1.6-2.1 (m) 13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m) 23 80-85 (CH-O) 3.8-4.3 (m)	Position	Expected ¹³ C Chemical Shift (δc, ppm)	Expected ¹H Chemical Shift (δH, ppm)
3 215-220 (C=O) - 4 45-50 - 5 50-55 1.0-1.5 (m) 6 20-25 1.4-1.9 (m) 7 115-120 (C=) 5.0-5.5 (m) 8 140-145 (=C) - 9 48-52 1.2-1.7 (m) 10 35-40 - 11 20-25 1.3-1.8 (m) 12 25-30 1.6-2.1 (m) 13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	1	35-40	1.5-2.0 (m)
4 45-50 - 5 50-55 1.0-1.5 (m) 6 20-25 1.4-1.9 (m) 7 115-120 (C=) 5.0-5.5 (m) 8 140-145 (=C) - 9 48-52 1.2-1.7 (m) 10 35-40 - 11 20-25 1.3-1.8 (m) 12 25-30 1.6-2.1 (m) 13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m)	2	30-35	1.8-2.2 (m)
5 50-55 1.0-1.5 (m) 6 20-25 1.4-1.9 (m) 7 115-120 (C=) 5.0-5.5 (m) 8 140-145 (=C) - 9 48-52 1.2-1.7 (m) 10 35-40 - 11 20-25 1.3-1.8 (m) 12 25-30 1.6-2.1 (m) 13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	3	215-220 (C=O)	-
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7	5	50-55	1.0-1.5 (m)
8	6	20-25	1.4-1.9 (m)
9 48-52 1.2-1.7 (m) 10 35-40 - 11 20-25 1.3-1.8 (m) 12 25-30 1.6-2.1 (m) 13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	7	115-120 (C=)	5.0-5.5 (m)
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13 40-45 - 14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	11	20-25	1.3-1.8 (m)
14 48-52 - 15 30-35 1.5-2.0 (m) 16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	12	25-30	1.6-2.1 (m)
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16 25-30 1.7-2.2 (m) 17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	14	48-52	-
17 50-55 1.8-2.3 (m) 18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	15	30-35	1.5-2.0 (m)
18 15-20 0.8-1.0 (s) 19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	16	25-30	1.7-2.2 (m)
19 18-22 0.9-1.1 (s) 20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	17	50-55	1.8-2.3 (m)
20 35-40 1.9-2.4 (m) 21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	18	15-20	0.8-1.0 (s)
21 70-75 (CH-O) 3.5-4.0 (m) 22 30-35 1.8-2.3 (m)	19	18-22	0.9-1.1 (s)
22 30-35 1.8-2.3 (m)	20	35-40	1.9-2.4 (m)
	21	70-75 (CH-O)	3.5-4.0 (m)
23 80-85 (CH-O) 3.8-4.3 (m)	22	30-35	1.8-2.3 (m)
	23	80-85 (CH-O)	3.8-4.3 (m)



24	120-125 (C=)	5.1-5.6 (m)
25	130-135 (=C)	-
26	25-30	1.6-1.8 (s)
27	15-20	1.5-1.7 (s)
28	28-32	0.8-1.0 (s)
29	25-30	0.9-1.1 (s)
30	15-20	0.7-0.9 (s)

Expected Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of **Deoxyflindissone**. The expected monoisotopic mass is 438.3498 g/mol for the molecular formula $C_{30}H_{46}O_{2}$.[1] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation of **Deoxyflindissone**.

m/z (Fragment)	Proposed Structure/Loss
438.3498	[M] ⁺ (Molecular Ion)
423.3263	[M - CH ₃] ⁺
420.3341	[M - H ₂ O] ⁺
395.3052	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
205.1643	Cleavage of the C17-C20 bond
121.0653	Fragmentation of the side chain

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain detailed structural information of **Deoxyflindissone**.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.[3]

Sample Preparation:

- Dissolve 5-10 mg of purified **Deoxyflindissone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
- 2D NMR: To fully assign the structure, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Mass Spectrometry (MS)



Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of **Deoxyflindissone**.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time-of-Flight) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is recommended.[3]

Sample Preparation:

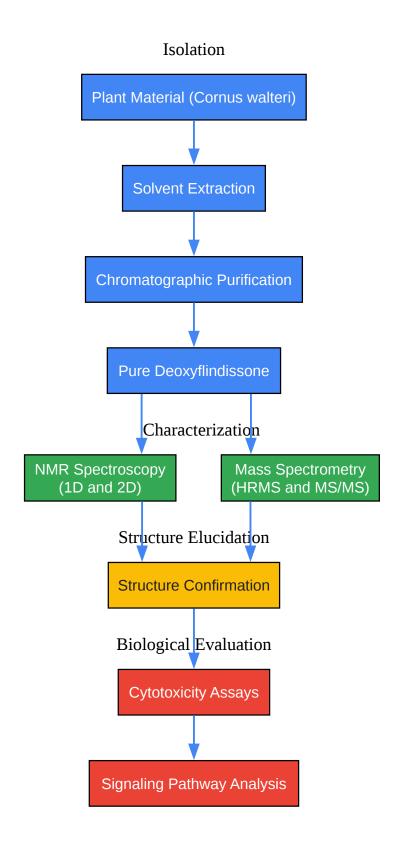
- Prepare a stock solution of purified **Deoxyflindissone** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.

Data Acquisition:

- Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight and observe the protonated molecule [M+H]+. The high-resolution data will be used to calculate the elemental composition.
- Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions. Varying the collision energy can provide more detailed fragmentation information.

Mandatory Visualization

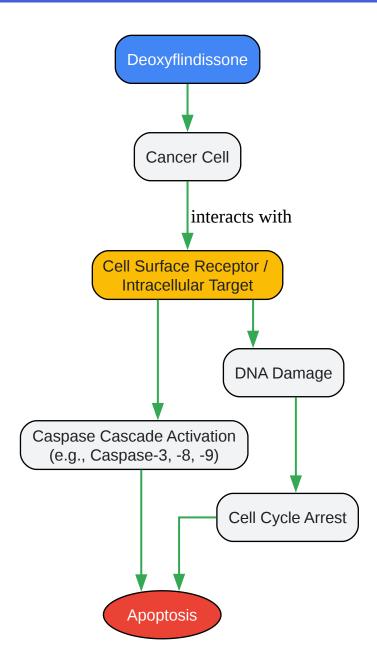




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Caption: Experimental workflow for **Deoxyflindissone** characterization.





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Caption: Plausible cytotoxic signaling pathway of **Deoxyflindissone**.

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References



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- 2. Deoxyflindissone | CAS:107176-31-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. pubs.acs.org [pubs.acs.org]
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